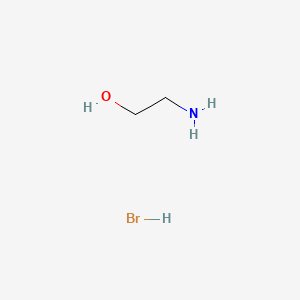

2-Aminoethanol hydrobromide

Description

Contextualization within the Field of Hydrohalide Salts of Amino Alcohols

Hydrohalide salts of amino alcohols, such as 2-aminoethanol hydrobromide, are a class of compounds that have garnered significant interest in chemical research. These salts are formed by the reaction of an amino alcohol with a hydrohalic acid, in this case, hydrobromic acid. smolecule.com The resulting salt exhibits properties of both the parent amino alcohol and the hydrohalic acid.

The study of hydrohalide salts of amino alcohols is crucial for understanding reaction mechanisms and for the synthesis of new chemical entities. For instance, the crystal structures of these salts reveal important information about intermolecular interactions, such as hydrogen bonding. acs.orgresearchgate.net In the case of this compound, the proton transfer from hydrobromic acid to the amino group leads to the formation of N-H...Br hydrogen bonds, which can result in the formation of hydrogen-bonded dimers. researchgate.net This structural insight is valuable for designing new materials and catalysts.

Amino alcohols and their salts are also significant in the context of "hydrogen-borrowing" alkylation reactions, a powerful C-C bond-forming process. nih.gov While racemization of the amine stereocenter can be a challenge, strategies have been developed to prevent this, enabling the synthesis of enantioenriched products. nih.gov

Significance of this compound as a Versatile Research Compound and Precursor

This compound serves as a versatile building block and precursor in organic synthesis, finding application in the creation of more complex molecules, including pharmaceuticals and agrochemicals. smolecule.com Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows it to participate in a wide array of chemical transformations. solubilityofthings.com

A significant application of 2-aminoethanol and its hydrobromide salt is in the synthesis of 2-oxazolines. These heterocyclic compounds are prepared from the reaction of aromatic aldehydes with 2-aminoethanol. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com This reaction can be carried out efficiently in water at room temperature using reagents like pyridinium (B92312) hydrobromide perbromide, offering an environmentally friendly synthetic route. organic-chemistry.orgthieme-connect.com The resulting 2-oxazolines are valuable as intermediates in organic synthesis and as ligands for catalysts. organic-chemistry.org

Furthermore, derivatives of 2-aminoethanol are explored for their potential biochemical and pharmacological activities. smolecule.com Research has shown that these derivatives can interact with biological molecules like amino acids and proteins, suggesting potential for influencing biochemical pathways. smolecule.com They have been investigated for applications in drug development, particularly for neurological disorders, and some have shown antimicrobial properties. smolecule.com The compound is also used in the synthesis of deuterium-labelled compounds for research purposes. epa.gov

Overview of Academic Research Trajectories

Academic research involving this compound and its parent compound, 2-aminoethanol, follows several key trajectories:

Synthesis of Heterocyclic Compounds: A major area of research focuses on the use of 2-aminoethanol as a precursor for the synthesis of various N-heterocycles and O-heterocycles. organic-chemistry.org This includes the synthesis of 2-oxazolines from aldehydes, nitriles, and thioamides. organic-chemistry.orgorganic-chemistry.org Researchers are continually developing milder, more efficient, and environmentally benign methods for these syntheses. organic-chemistry.orgorganic-chemistry.org

Catalysis: The derivatives of 2-aminoethanol, such as 2-oxazolines, are investigated as chiral ligands in asymmetric catalysis. organic-chemistry.org This is a critical area of research for the production of enantiomerically pure pharmaceuticals and other fine chemicals.

Medicinal Chemistry: The biological activities of 2-aminoethanol derivatives are a significant focus of academic inquiry. smolecule.com This includes the synthesis and evaluation of novel compounds as potential therapeutic agents, such as antagonists for NMDA receptors. nih.gov

Materials Science: The ability of this compound to form specific crystal structures through hydrogen bonding makes it a subject of interest in materials science for the design of new crystalline materials with desired properties. smolecule.comresearchgate.net

Reaction Mechanism Studies: The fundamental reactivity of 2-aminoethanol and its salts continues to be a subject of study. This includes investigations into hydrogen bonding, both intramolecular and intermolecular, which plays a crucial role in its chemical behavior. acs.org

Compound Information Table

| Compound Name | Synonyms | Molecular Formula |

| This compound | 2-aminoethyl bromide hydrobromide; Ethanol, 2-amino-, hydrobromide | C₂H₈BrNO |

| 2-Aminoethanol | Monoethanolamine; ETA; MEA | C₂H₇NO |

| Pyridinium hydrobromide perbromide | PHPB | C₅H₆Br₃N |

| 2-Oxazolines | Varies | |

| Hydrobromic acid | HBr |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 142.00 g/mol nih.gov |

| Physical State | White crystalline solid smolecule.com |

| Water Solubility | Soluble smolecule.com |

| IUPAC Name | 2-aminoethanol;hydrobromide nih.gov |

| CAS Number | 23382-12-9 nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminoethanol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO.BrH/c3-1-2-4;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJAVHKRVPYFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066887 | |

| Record name | 2-Aminoethanol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23382-12-9 | |

| Record name | Ethanol, 2-amino-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23382-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-amino-, hydrobromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023382129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-amino-, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoethanol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethanol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Aminoethanol hydrobromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73HF65JM8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 2 Aminoethanol Hydrobromide

Established Synthetic Pathways for 2-Aminoethanol Hydrobromide

The traditional synthesis of this compound relies on straightforward and well-documented chemical reactions. These methods are characterized by their directness and have been foundational in providing access to this compound for various research and chemical applications.

Reaction of Ethylene (B1197577) Oxide with Ammonia (B1221849) Followed by Hydrobromic Acid Treatment

A primary and commercially significant method for producing the precursor, 2-aminoethanol, is through the reaction of ethylene oxide with aqueous ammonia. wikipedia.orgresearchgate.netacs.orggoogle.com This process, known as ammonolysis, involves the ring-opening of the ethylene oxide epoxide ring by the nucleophilic ammonia. The reaction typically yields a mixture of monoethanolamine, diethanolamine, and triethanolamine, with the ratio of these products being controllable by adjusting the stoichiometry of the reactants. wikipedia.orggoogle.com Industrially, an excess of ammonia is often used to favor the production of monoethanolamine. google.com The reaction can be catalyzed by water, and while it can proceed without additional catalysts, various acid catalysts have been explored to enhance productivity and selectivity. google.comgoogle.com

Once 2-aminoethanol (monoethanolamine) is isolated from the product mixture, typically through distillation, it is converted to its hydrobromide salt. chemicalbook.com This is achieved through a simple acid-base reaction where the amino group of 2-aminoethanol is treated with hydrobromic acid (HBr). smolecule.comorgsyn.org The lone pair of electrons on the nitrogen atom accepts a proton from the hydrobromic acid, forming the ammonium (B1175870) bromide salt, this compound.

Reaction Scheme:

C₂H₄O (Ethylene Oxide) + NH₃ (Ammonia) → HOCH₂CH₂NH₂ (2-Aminoethanol)

HOCH₂CH₂NH₂ (2-Aminoethanol) + HBr (Hydrobromic Acid) → HOCH₂CH₂NH₃⁺Br⁻ (this compound)

Direct Halogenation of 2-Aminoethanol with Brominating Agents

A more direct route to this compound involves the direct halogenation of 2-aminoethanol. In this method, 2-aminoethanol is reacted directly with a suitable brominating agent, most commonly hydrobromic acid. smolecule.comchemdad.com This one-step process combines the protonation of the amine and the introduction of the bromide counter-ion. The reaction of ice-cold ethanolamine (B43304) with an excess of ice-cold hydrobromic acid, followed by heating and distillation to remove water, is a documented procedure for synthesizing the hydrobromide salt, which crystallizes upon cooling and addition of a solvent like acetone. orgsyn.org Other brominating agents, such as elemental bromine (Br₂), can also be used, though this may lead to more complex reaction mixtures and potential side reactions if not carefully controlled. smolecule.comsci-hub.se The use of pyridinium (B92312) hydrobromide perbromide has also been reported as a versatile brominating reagent in various organic syntheses. researchgate.netthieme-connect.comresearchgate.net

Table 1: Comparison of Direct Halogenation Conditions

| Brominating Agent | Substrate | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Hydrobromic Acid | 2-Aminoethanol | Ice-cold reactants, followed by heating/reflux and distillation | ~83% | orgsyn.org |

| Bromine | 1-(4'-amino-phenyl)-2-aminoethanol-(1) hydrochloride | Acetic acid, 0-50 °C | Not specified | google.com |

| Pyridinium hydrobromide perbromide | Aromatic Aldehydes and 2-aminoethanol | Water, room temperature | Good yields for oxazoline (B21484) synthesis | thieme-connect.com |

Bromination of Ethanolamine Derivatives

The synthesis can also be approached through the bromination of various ethanolamine derivatives. This strategy is particularly relevant when specific substitutions on the ethanolamine backbone are desired. For instance, brominated derivatives of diphenhydramine, which is an ethanolamine derivative, are known antihistamines. nih.gov The synthesis of such compounds involves incorporating a bromine atom, showcasing the broader applicability of bromination reactions within this class of molecules. nih.gov

In some cases, protecting the amino or hydroxyl group of an ethanolamine derivative may be necessary before bromination to achieve regioselectivity and prevent unwanted side reactions. For example, protecting an amino group as an acetyl or tert-butoxycarbonyl (Boc) derivative can direct bromination to other parts of the molecule. A series of 2-substituted 2-aminoethanol derivatives have been synthesized to investigate their biological activities, indicating the broad scope for creating diverse structures from the basic ethanolamine framework. nih.gov The halogenation of various 1-(aminophenyl)-2-amino-ethanols with bromine in acetic acid has been patented, demonstrating the synthesis of ring-brominated ethanolamine derivatives. google.com

Advanced Synthetic Approaches and Chemical Modifications

Beyond the established pathways, modern synthetic chemistry offers more sophisticated approaches. These include isotopic labeling for mechanistic studies and the development of sustainable, "green" synthetic routes that minimize environmental impact.

Deuterium (B1214612) Labeling Strategies for Mechanistic Investigations of this compound

Isotopic labeling, particularly with deuterium (²H), is a powerful tool for elucidating reaction mechanisms. acs.orgnih.gov The synthesis of deuterium-labeled this compound or its precursors allows researchers to track the fate of specific atoms throughout a chemical or biological transformation. iaea.orgepa.gov For example, methods have been described for the synthesis of deuterium-labeled 2-bromoethanol, 2-aminoethanol, and 2-bromoethylamine (B90993) hydrobromide. iaea.orgepa.gov

The synthesis of [1-¹H₂]-2-bromoethylamine hydrobromide and [2-¹H₂]-2-bromoethylamine hydrobromide has been achieved starting from chloroacetonitrile (B46850) via deuterated 2-aminoethanol. iaea.org Such labeled compounds are invaluable in metabolic studies and for understanding enzymatic processes. researchgate.netnih.gov The introduction of deuterium can affect the pharmacokinetic profiles of molecules due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic degradation. acs.orgmedchemexpress.commdpi.com Various catalytic systems, such as palladium on carbon (Pd/C) with D₂O, have been developed for selective H-D exchange reactions on organic molecules, including amines and amino acids, which could be adapted for labeling ethanolamine precursors. mdpi.com

Table 2: Examples of Deuterium-Labeled Ethanolamine-Related Compounds

| Labeled Compound | Precursor(s) | Purpose/Application | Reference |

|---|---|---|---|

| Ethanolamine-d₄ hydrochloride | Not specified | Tracer for quantitation in drug development | medchemexpress.com |

| [2H₄]-2-bromoethanol | 2-Benzyloxyacetic acid | Mechanistic studies | iaea.org |

| [1-¹H₂]-2-bromoethylamine hydrobromide | Chloroacetonitrile, deuterated 2-aminoethanol | Mechanistic studies | iaea.org |

| 2-(2-Aminoethylamino)ethanol-d₄ | Not specified | Tracer for quantitation in drug development | medchemexpress.com |

Development of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more sustainable, efficient, and environmentally benign. rsc.org In the context of synthesizing this compound and related compounds, green approaches focus on reducing waste, avoiding hazardous reagents, and using renewable resources. rsc.orgnih.gov

One area of development is in the synthesis of oxazolines, which are heterocyclic compounds often prepared from 2-aminoethanol and aldehydes. thieme-connect.comtandfonline.com A catalyst-free methodology for synthesizing 2-aryl-2-oxazoline derivatives has been developed using the ionic liquid 1-butyl-3-methylimidazolium bromide as a recyclable and non-toxic reaction medium. tandfonline.com Another approach utilizes an electrochemical, oxidant-free protocol for the synthesis of 2-oxazolines from amino alcohols and aldehydes, replacing chemical oxidants with electrons. rsc.org

Furthermore, the industrial synthesis of the precursor, 2-aminoethanol, is itself a target for green innovation. While the reaction of ethylene oxide with ammonia is highly atom-economical, efforts are being made to develop catalytic systems that improve selectivity and reduce the energy requirements for product separation. nih.gov The potential to derive precursors like ethylene from bio-ethanol represents a shift from petrochemical feedstocks to renewable resources. nih.gov

Structural Characterization and Analysis Techniques in 2 Aminoethanol Hydrobromide Research

Crystallographic Studies and Solid-State Analysis of 2-Aminoethanol Hydrobromide

The arrangement of molecules in the solid state significantly influences the physical properties of a compound. Crystallographic techniques provide a definitive map of the three-dimensional structure of this compound.

The crystal structure of this compound is expected to be dominated by a network of hydrogen bonds. The ethanolammonium cation possesses three acidic protons on the ammonium (B1175870) group (-NH₃⁺) and one on the hydroxyl group (-OH), all of which can act as hydrogen bond donors. The bromide anion (Br⁻) and the oxygen atom of the hydroxyl group can serve as hydrogen bond acceptors.

Table 2: Potential Hydrogen Bond Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction |

| N-H | Br⁻ | Strong Hydrogen Bond |

| O-H | Br⁻ | Strong Hydrogen Bond |

| N-H | O | Intermolecular Hydrogen Bond |

Computational and Theoretical Investigations of 2 Aminoethanol Hydrobromide Systems

Quantum Chemical Studies on 2-Aminoethanol and its Hydrobromide

Quantum chemical studies provide fundamental insights into the molecular properties and reactivity of 2-aminoethanol and its hydrobromide salt. These computational methods allow for the detailed examination of electronic structures, reaction pathways, and conformational landscapes that are often difficult to probe experimentally.

Density Functional Theory (DFT) has become a vital tool for elucidating the complex reaction mechanisms involving 2-aminoethanol (MEA). DFT calculations are employed to map potential energy surfaces, identify transition states, and determine the thermodynamics and kinetics of various transformations.

One area of significant research is the reaction of MEA with carbon dioxide (CO2), a process central to industrial carbon capture. Theoretical studies using DFT at levels such as B3LYP/6-311++G(d,p) have been conducted to compare the reaction mechanisms of different amines with CO2. researchgate.net These investigations consider pathways leading to the formation of carbamate (B1207046) and bicarbonate, with results indicating that for MEA, carbamate formation is kinetically favored over bicarbonate formation. researchgate.net

DFT has also been used to model the reactions of β-amino alcohols, including 2-aminoethanol, with other reagents like thionyl chloride. cdnsciencepub.com Such studies utilize reaction pathway mapping to investigate the formation of products such as 1-chloro-(2-alkyl/arylamino)ethanes. cdnsciencepub.com By calculating the geometries of ground states, transition states, and intermediates, researchers can delineate the mechanistic steps, such as the initial attack of the amino alcohol's nitrogen or oxygen on the sulfur of thionyl chloride. cdnsciencepub.com The relative energies of these structures help in identifying the rate-limiting steps of the reaction. cdnsciencepub.com For instance, in the reaction of N-(2-phenylamino)ethanol with thionyl chloride, the second transition state was identified as the rate-limiting step. cdnsciencepub.com

Furthermore, DFT is applied to understand the interactions between different amine molecules during reactions. researchgate.net Simulations can reveal activation energies and molecular geometry deformations, providing insights into why certain reaction pathways are preferred. researchgate.net

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for studying the electronic structure and reactivity of molecules like 2-aminoethanol. These methods include Møller-Plesset perturbation theory (MP2), coupled-cluster singles and doubles (CCSD), and quadratic configuration interaction with singles and doubles (QCISD).

These high-level calculations are crucial for obtaining precise geometries, rotational barriers, and atomic charges for various conformers of 2-aminoethanol. acs.orgnih.gov Studies have used methods like MP2, MP3, and MP4(SDTQ) with extensive basis sets (e.g., aug-cc-pVDZ) to investigate the low-lying conformers of 2-aminoethanol. researchgate.net Such calculations are essential for accurately determining the relative energies and stability of different spatial arrangements of the molecule. researchgate.net

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their corresponding energy levels. lumenlearning.comlibretexts.org For 2-aminoethanol, the presence of a flexible backbone and functional groups capable of intramolecular hydrogen bonding leads to a complex conformational landscape.

Computational studies have identified numerous stable conformers of 2-aminoethanol. One detailed study explored thirteen low-lying conformers using ab initio calculations. researchgate.net The most stable conformer was identified as the gauche′–Gauche–gauche′ (g′Gg′) form, which is stabilized by an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the nitrogen atom (OH⋯N). researchgate.net The relative energies of other conformers have been calculated, providing a detailed potential energy surface. researchgate.net

The population of these conformers is temperature-dependent. At 296 K, the most stable g′Gg′ conformer has a calculated abundance of 55.65%, which decreases to 27.18% as the temperature rises to 473 K. researchgate.net The six lowest-energy conformers, all featuring intramolecular hydrogen bonds, account for over 90% of the population at 296 K. researchgate.net

Table 1: Calculated Relative Energies and Abundance of 2-Aminoethanol Conformers

| Conformer | Relative Energy (kJ/mol) | Abundance at 296 K (%) | Abundance at 473 K (%) |

|---|---|---|---|

| g′Gg′ | 0.00 | 55.65 | 27.18 |

| tGg′ | 3.68 | 14.50 | 16.30 |

| gGg′ | 4.31 | 10.33 | 12.92 |

| g′Gt | 6.53 | 4.54 | 7.91 |

| tGt | 7.15 | 3.23 | 6.45 |

| gGt | 7.82 | 2.15 | 5.02 |

Data sourced from computational studies on 2-aminoethanol conformers. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques extend the study of single molecules to larger systems and longer timescales, providing insights into the behavior of 2-aminoethanol in solution and the dynamics of its chemical transformations.

Molecular Dynamics (MD) simulations are a powerful tool for investigating the structure and dynamics of liquids and solutions. For 2-aminoethanol, MD simulations have been performed to study its behavior both as a pure liquid and in aqueous solutions. acs.orgnih.govacs.org

These simulations use force fields, such as OPLS-based potentials for 2-aminoethanol and models like SPC/E for water, to describe the interactions between atoms. acs.org By simulating systems containing hundreds of molecules over nanosecond timescales, researchers can analyze the local structure of the solution. acs.org Studies have investigated aqueous solutions at various mole fractions of 2-aminoethanol to understand how hydration structures change with concentration. acs.org

The results from MD simulations can be compared with experimental data to validate the force fields used. For instance, simulations have successfully reproduced the experimental liquid densities of pure ethanolamines and their aqueous solutions at different temperatures with high accuracy (within 1%). nih.gov These validated models can then be used to analyze properties that are difficult to measure experimentally, such as intermolecular hydrogen bonding networks and the analysis of excess and partial molar volumes as a function of concentration. nih.gov

Modeling reaction pathways and analyzing transition states are crucial for understanding the kinetics and mechanisms of chemical reactions involving 2-aminoethanol. This involves using computational methods to map the potential energy surface that connects reactants to products.

One example is the atmospheric degradation of 2-aminoethanol initiated by hydroxyl (OH) radicals. copernicus.orgresearchgate.net The reaction mechanism is complex, with multiple possible reaction sites on the MEA molecule. researchgate.net Quantum chemical calculations are used to construct a detailed chemical scheme, which is then incorporated into larger models to simulate atmospheric chemistry. copernicus.orgresearchgate.net These models can predict the formation of various oxidation products, such as formaldehyde, formamide, and 2-imino ethanol. copernicus.orgnih.gov

Computational studies have also investigated the reaction of the primary radical formed from OH-initiated oxidation, NH2(•)CHCH2OH, with molecular oxygen (O2). nih.gov Using quantum chemical calculations and master equation kinetic modeling, researchers found that under tropospheric conditions, the reaction proceeds mainly through a chemically activated mechanism to directly produce 2-iminoethanol and a hydroperoxyl radical (HO2•). nih.gov This pathway bypasses the formation of a peroxyl radical intermediate, which has significant implications for atmospheric chemistry. nih.gov

Reaction pathway mapping has also been applied to synthetic reactions, such as the reaction between β-amino alcohols and thionyl chloride. cdnsciencepub.com By performing a potential energy surface (PES) scan, researchers can identify the structures of transition states and intermediates along the reaction coordinate. cdnsciencepub.com This analysis provides quantitative data on reaction barriers, helping to explain the observed product distribution. cdnsciencepub.com

Table 2: Calculated Relative Energies for a Reaction Pathway

| Species | Relative Energy (kJ/mol) |

|---|---|

| Reactants | 0.0 |

| First Transition State | 13.7 |

| Intermediate | -44.4 |

| Second Transition State (Rate-Determining Step) | 14.6 |

| Products | (Not specified) |

Data represents an example from the computational investigation of the reaction between an N-substituted 2-aminoethanol and thionyl chloride. cdnsciencepub.com

Investigation of Intermolecular Interactions and Solvation Effects on 2-Aminoethanol Hydrobromide

Computational and theoretical investigations provide a molecular-level understanding of the intricate network of intermolecular interactions and the profound influence of solvation on the structure, stability, and dynamics of this compound in solution. In this system, the 2-aminoethanol molecule is protonated at the amino group, forming the 2-hydroxyethylammonium cation, with bromide serving as the counter-ion. This ionic nature dictates a complex interplay of electrostatic forces, hydrogen bonding, and ion-solvent interactions that are amenable to theoretical study.

The primary intermolecular forces at play in a solvated this compound system are ion-ion, ion-solvent, and solvent-solvent interactions. The positively charged ammonium (B1175870) group (-NH3+) and the negatively charged bromide ion (Br-) create strong electrostatic interactions. Furthermore, both the ammonium and hydroxyl (-OH) groups of the 2-hydroxyethylammonium cation are potent hydrogen bond donors, while the hydroxyl oxygen and the bromide ion can act as hydrogen bond acceptors.

Detailed Research Findings from Computational Models

While specific computational studies exclusively focused on this compound are not extensively available, a wealth of theoretical research on analogous systems, such as the solvation of halide ions and the behavior of protonated amines and alkanolamines in aqueous solutions, provides significant insights. Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are the principal tools employed for these investigations.

MD simulations can model the dynamic behavior of this compound in a solvent box, typically water, over time. These simulations reveal the structure of the solvation shells around the cation and the anion. For the 2-hydroxyethylammonium cation, water molecules are expected to form a well-defined hydration shell, with the oxygen atoms of water orienting towards the -NH3+ and -OH groups to form strong hydrogen bonds.

Quantum chemical calculations, such as DFT, are employed to investigate the nature and strength of the intermolecular interactions in detail. These methods can compute interaction energies, bond lengths, and vibrational frequencies of hydrogen bonds between the 2-hydroxyethylammonium cation, the bromide ion, and surrounding solvent molecules. For instance, studies on similar protonated amines highlight the significant stabilization provided by hydrogen bonding with solvent molecules.

The interplay between intramolecular and intermolecular hydrogen bonding is another critical aspect. In the isolated, neutral 2-aminoethanol molecule, an intramolecular hydrogen bond between the hydroxyl and amino groups is a key conformational feature. However, in the protonated form in solution, this intramolecular bond is disrupted in favor of stronger intermolecular hydrogen bonds with solvent molecules. Molecular dynamics simulations have shown that in an aqueous environment, both intermolecular and intramolecular hydrogen bonds can influence the stabilization of ethanolamine (B43304). nih.gov

Illustrative Interaction Parameters

To quantify the strength and geometry of the key intermolecular interactions in a solvated this compound system, the following data table, derived from typical values found in computational studies of similar ionic and polar functional groups in aqueous solution, is presented. It is important to note that these are representative values and the actual parameters for this compound would require specific computational investigation.

| Interacting Pair | Interaction Type | Typical Distance (Å) | Typical Interaction Energy (kcal/mol) |

| -NH3+ ... OH2 | Hydrogen Bond | 1.8 - 2.0 | -10 to -15 |

| -OH ... OH2 | Hydrogen Bond | 1.9 - 2.1 | -5 to -8 |

| Br- ... H2O | Ion-Dipole / H-Bond | 3.2 - 3.4 | -3 to -6 |

| -NH3+ ... Br- | Ion Pairing | 3.0 - 3.5 | Variable (solvent-screened) |

Solvation Effects

The solvent, particularly a polar protic solvent like water, plays a crucial role in stabilizing the ionic species of this compound. The high dielectric constant of water effectively screens the electrostatic interactions between the 2-hydroxyethylammonium cation and the bromide anion, promoting their dissociation and solvation.

Reactivity and Reaction Mechanisms of 2 Aminoethanol Hydrobromide in Organic Transformations

Nucleophilic Substitution Reactions Involving the Bromide Moiety of 2-Aminoethanol Hydrobromide

While this compound itself does not directly undergo nucleophilic substitution at the bromide ion, it is the immediate precursor to the reactive species, 2-bromoethylamine (B90993) hydrobromide. This conversion is achieved by treating 2-aminoethanol with hydrobromic acid, which facilitates the substitution of the hydroxyl group with a bromide atom. chemicalbook.comorgsyn.org The resulting 2-bromoethylamine contains a primary amine and a primary alkyl bromide, setting the stage for various nucleophilic substitution reactions. solubilityofthings.com

The reactivity of 2-bromoethylamine is characterized by two principal pathways: intermolecular and intramolecular nucleophilic substitution.

Intermolecular Reactions: The bromide is a good leaving group and can be displaced by a range of external nucleophiles in classic SN2 reactions. solubilityofthings.com

Amination: Reaction with excess ammonia (B1221849) replaces the bromide to yield ethylenediamine (B42938). libretexts.orgquora.com However, this reaction can be difficult to control, as the primary amine product can act as a nucleophile itself, leading to secondary and tertiary amines. chemguide.co.ukchemguide.co.uk

Cyanation: Heating with sodium or potassium cyanide in an alcohol solvent replaces the bromide with a nitrile group (-CN), extending the carbon chain by one. science-revision.co.ukchemguide.co.uk This reaction produces 3-aminopropanenitrile.

Intramolecular Reaction (Aziridine Synthesis): A key and highly facile reaction of 2-bromoethylamine is intramolecular SN2 cyclization. In the presence of a base, the primary amine is deprotonated, and the resulting nucleophilic nitrogen atom attacks the adjacent carbon bearing the bromide, displacing it to form a three-membered heterocyclic ring called aziridine. baranlab.org This reaction, a variation of the Wenker synthesis, is an efficient method for producing aziridines. baranlab.org

Formation of Nitrogen and Oxygen Containing Heterocyclic Compounds

2-Aminoethanol is a foundational building block for synthesizing a variety of nitrogen and oxygen-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science.

Synthesis of Oxazolines and Imidazolines via Reactions with Aldehydes utilizing 2-Aminoethanol

The reaction between 2-aminoethanol and aldehydes is a well-established route to 2-substituted oxazolines. wikipedia.org The general mechanism involves the initial condensation of the amine and aldehyde to form a cyclic oxazolidine (B1195125) intermediate. wikipedia.org This intermediate is then oxidized to the final oxazoline (B21484) product. A variety of oxidizing agents and reaction conditions have been developed to facilitate this transformation efficiently. docbrown.infobrainly.com

Similarly, reacting aromatic aldehydes with ethylenediamine under the same conditions can produce 2-imidazolines. libretexts.orgdocbrown.info The reaction proceeds through an analogous mechanism involving the formation of an imidazolidine (B613845) intermediate followed by oxidation.

Below is a table summarizing various methods for these syntheses.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Aromatic/Aliphatic Aldehydes | 2-Aminoethanol | 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | - | 2-Oxazolines | Good | docbrown.info |

| Aromatic Aldehydes | 2-Aminoethanol | Pyridinium (B92312) hydrobromide perbromide | Water | 2-Oxazolines | Good | docbrown.info |

| Aromatic Aldehydes | Ethylenediamine | Pyridinium hydrobromide perbromide | Water | 2-Imidazolines | Good | libretexts.orgdocbrown.info |

| Aldehydes | Ethylenediamine | Iodine / K₂CO₃ | - | 2-Imidazolines | Good | libretexts.org |

| Aldehydes | Ethylenediamine | tert-Butyl hypochlorite | - | 2-Imidazolines | High | libretexts.org |

| Aldehydes | Ethylenediamine | H₂O₂ / NaI / MgSO₄ | tert-Butyl alcohol | 2-Imidazolines | High | mdpi.com |

Derivatization to Pyrimidine (B1678525) Structures

Direct synthesis of the pyrimidine ring starting from 2-aminoethanol is not a standard or common method. Classical pyrimidine synthesis typically involves the condensation of a three-carbon unit (like a 1,3-dicarbonyl compound) with a molecule containing an N-C-N fragment, such as urea, guanidine (B92328), or an amidine. docbrown.infoorganic-chemistry.org However, 2-aminoethanol can be incorporated into pyrimidine structures through derivatization routes.

One approach involves using 2-aminoethanol as a nucleophile in a substitution reaction on a pre-formed, functionalized pyrimidine ring. For instance, it can react with a halopyrimidine, such as 2-amino-4,6-dichloropyrimidine, where the amine group of 2-aminoethanol displaces a chlorine atom to form a 2-(2-hydroxyethyl)aminopyrimidine derivative. orgsyn.org

A second, more theoretical, pathway would involve converting 2-aminoethanol into a suitable N-C-N fragment for a de novo pyrimidine synthesis. This could be achieved by reacting 2-aminoethanol with a cyanamide (B42294) source to produce a substituted guanidine, namely N-(2-hydroxyethyl)guanidine. This derivatized guanidine could then be condensed with a 1,3-dielectrophile, such as malonaldehyde or a β-ketoester, to construct the pyrimidine ring according to established synthetic protocols. docbrown.infobrainly.com

Exploration of Oxazole (B20620) Derivatives

Beyond the direct synthesis from aldehydes, derivatives of 2-aminoethanol can be utilized to create more complex oxazole structures through various synthetic strategies. Oxazoles are five-membered aromatic heterocycles, distinct from the non-aromatic oxazolines.

One of the most prominent methods is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of an α-acylamino ketone. nih.gov To utilize this method, 2-aminoethanol can first be acylated on the nitrogen atom to form an N-(2-hydroxyethyl)amide. Subsequent oxidation of the alcohol group to a ketone, followed by intramolecular cyclization and dehydration, would yield a 2-substituted oxazole.

Another powerful method is the van Leusen oxazole synthesis , which typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form the oxazole ring. chemguide.co.uk While this does not directly use 2-aminoethanol, the functional groups of 2-aminoethanol can be incorporated into the aldehyde precursor to generate oxazoles bearing a hydroxyethyl (B10761427) side chain.

Reactions Involving the Amine Functionality of 2-Aminoethanol

The primary amine group in 2-aminoethanol is a potent nucleophile and serves as a reactive handle for a multitude of chemical transformations, most notably the formation of imines.

Imine Formation and Dynamic Covalent Reactions

The reaction between the primary amine of 2-aminoethanol and an aldehyde or ketone results in the formation of an imine (also known as a Schiff base), a compound containing a carbon-nitrogen double bond (C=N). chemguide.co.ukbaranlab.org This reaction is a reversible, acid-catalyzed condensation process. baranlab.org The mechanism proceeds via two main stages:

Nucleophilic Addition: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. chemguide.co.uksciencemadness.org

Dehydration: The carbinolamine is protonated on the oxygen under acidic conditions, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine. chemguide.co.uksciencemadness.org The optimal pH for this reaction is typically mildly acidic (around 4-5) to facilitate hydroxyl group protonation without excessively protonating the starting amine, which would render it non-nucleophilic. baranlab.org

The reversibility of imine bond formation is the cornerstone of Dynamic Covalent Chemistry (DCvC) . DCvC utilizes reversible reactions to create complex molecular assemblies that are under thermodynamic control. Because the imine bond can form and break, the system can self-correct and assemble into the most stable architecture, such as macrocycles, molecular knots, or covalent organic frameworks. chemicalbook.com The amine functionality of 2-aminoethanol allows it to be used as a building block in these dynamic systems, where its reaction with dialdehydes or diketones can lead to the formation of complex, stimuli-responsive supramolecular structures. chemicalbook.com

Transamidation Reactions Leading to N-(β-hydroxyethyl)thioamides

Transamidation of thioamides is a challenging yet valuable transformation in organic synthesis. The direct exchange of the amine moiety in a thioamide requires activation to overcome the inherent stability of the thioamide bond. nih.govwikipedia.org A general strategy for this transformation involves the ground-state-destabilization of the thioamide through site-selective N-activation, which decreases the resonance stabilization of the N–C(S) bond. nih.gov This activation facilitates a highly chemoselective nucleophilic acyl addition to the thioamide C=S bond. The subsequent collapse of the tetrahedral intermediate is influenced by the electronic properties of the leaving amine group. nih.gov

One approach to achieving this transformation is through N-tert-butoxycarbonyl (Boc) activation of primary and secondary thioamides. nih.govrsc.org This activation renders the thioamide more susceptible to nucleophilic attack. While the direct use of this compound in this specific context is not extensively detailed in the provided search results, the underlying principles of transamidation are applicable. The reaction of an activated thioamide with 2-aminoethanol would proceed via nucleophilic attack of the amino group on the thio-carbonyl carbon, leading to the formation of N-(β-hydroxyethyl)thioamides. The synthesis of related N-thioacyl 1,3-amino alcohols has been achieved through the ring-opening of oxiranes with thioamide dianions, highlighting the utility of amino alcohols in forming C-N bonds with thioacyl groups. acs.org

The general mechanism for transamidation involves the activation of the amide or thioamide, followed by nucleophilic attack by an amine. nih.govresearchgate.net In the context of thioamides, this can be represented as:

R-C(S)-NR'₂ + H₂N-CH₂CH₂-OH → R-C(S)-NH-CH₂CH₂-OH + HNR'₂

This reaction is crucial for the synthesis of various biologically active molecules and demonstrates the versatility of 2-aminoethanol as a nucleophile in organic synthesis. researchgate.net

Selective Thioacylation of Amines in Aqueous Media

The development of synthetic methods in aqueous media is a significant goal in green chemistry. Selective thioacylation of amines in water offers a convenient route to secondary thioamides and related heterocycles like thiazolines. researchgate.net Primary thioamides can be used directly in water to selectively thioacylate primary amines. researchgate.net When 2-hydroxyethylamines, such as 2-aminoethanol, are employed, the reaction can be extended to the preparation of 2-thiazolines through the in situ formation and subsequent cyclization of β-hydroxythioamides. researchgate.net

A mild and chemoselective method for the thioacylation of amines has been developed using α-ketoacids and elemental sulfur, where the key is the nucleophilic activation of sulfur by thiols. kyoto-u.ac.jp This method is notable for its tolerance of a wide variety of functional groups, including unprotected hydroxyl groups, which is relevant for the use of 2-aminoethanol. kyoto-u.ac.jp The ability to perform these reactions in an aqueous environment or under mild, chemoselective conditions highlights the efforts to develop more sustainable synthetic protocols.

Kinetic and Mechanistic Studies of 2-Aminoethanol and Analog Reactivity

The reaction of 2-aminoethanol (MEA) and its analogs with carbon dioxide (CO₂) is of great industrial importance, particularly in the context of carbon capture. aip.orgmdpi.com The kinetics and mechanism of this reaction have been extensively studied in both aqueous and non-aqueous solutions. acs.orgresearchgate.netsemanticscholar.org

In aqueous media, two primary mechanisms have been proposed for the reaction between CO₂ and primary or secondary alkanolamines: the zwitterion mechanism and the termolecular mechanism. aip.orgresearchgate.net

Zwitterion Mechanism: This is a two-step mechanism involving the formation of a zwitterionic intermediate, which is then deprotonated by a base (B), such as water, another amine molecule, or a hydroxide (B78521) ion. aip.orgsemanticscholar.org

R-NH₂ + CO₂ ⇌ R-NH₂⁺-COO⁻ (zwitterion formation)

R-NH₂⁺-COO⁻ + B ⇌ R-NH-COO⁻ + BH⁺ (deprotonation)

Termolecular Mechanism: This is a single-step mechanism where the amine, CO₂, and a base react simultaneously to form the carbamate (B1207046). aip.orgsemanticscholar.org

R-NH₂ + CO₂ + B ⇌ R-NH-COO⁻ + BH⁺

Ab initio molecular dynamics simulations suggest that the zwitterionic intermediate can be spontaneously deprotonated, and that water molecules play a crucial role in stabilizing the intermediate and assisting in the proton transfer. aip.org The reaction rate is influenced by temperature and the concentration of the amine. acs.orgresearchgate.netresearchgate.net For instance, the pseudo-first-order rate constants for the reaction of CO₂ with 2-((2-aminoethyl)amino)ethanol (AEEA) increase with both amine concentration and temperature. researchgate.net

Kinetic studies have been performed using techniques such as the stopped-flow method and string of discs contactors to measure reaction rates under various conditions. acs.orgresearchgate.net These studies provide valuable data for understanding the reaction mechanism and for designing efficient CO₂ capture processes.

| Amine | Temperature (°C) | Concentration (kmol m⁻³) | Kinetic Model | Key Findings | Reference |

|---|---|---|---|---|---|

| 2-((2-aminoethyl)amino)ethanol (AEEA) | 32 - 49 | 1.19 - 3.46 | Termolecular Mechanism | Reaction kinetics were measured using a string of discs contactor. | acs.orgsemanticscholar.orgresearchgate.net |

| 2-((2-aminoethyl)amino)ethanol (AEEA) | 25 - 40 | 0.00993 - 0.08029 (aqueous) | Zwitterion Mechanism | Pseudo-first-order rate constants measured using a stopped-flow technique. Reaction is faster in aqueous media than in methanol (B129727) or ethanol. | researchgate.net |

| 2-aminoethanol (MEA) | Ambient | Not specified | Zwitterion Mechanism | Ab initio molecular dynamics simulations showed spontaneous deprotonation of the zwitterion. | aip.org |

The oxidation of aminoalcohols is a significant transformation for the synthesis of amino acids and other valuable compounds. The presence of the amino group can have a notable effect on the catalytic performance, sometimes leading to deactivation of metal catalysts. nih.gov Gold catalysts have shown promise in the oxidation of aminoalcohols, demonstrating better resistance to deactivation compared to platinum or palladium catalysts. nih.gov

The oxidation of 2-aminoethanol (MEA) initiated by hydroxyl radicals has been studied to understand its atmospheric degradation. mdpi.comresearchgate.netcopernicus.orgresearchgate.net These studies are crucial for assessing the environmental impact of MEA emissions from carbon capture facilities. The reaction proceeds through the formation of various radical intermediates, leading to products such as aminoacetaldehyde and 2-iminoethanol. mdpi.com The rate constant for the reaction of OH radicals with MEA has been determined experimentally and is found to be faster than estimates from structure-activity relationships. researchgate.net

| Aminoalcohol | Catalyst/Oxidant | Key Findings | Reference |

|---|---|---|---|

| Ethanolamine (B43304), Serinol | Gold catalysts | The presence of the amino group decreased the durability of the catalysts but did not significantly alter selectivity. | nih.gov |

| 2-Aminoethanol (MEA) | OH radical | The reaction rate constant was determined to be (9.2 ± 1.1) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. | researchgate.net |

| 2-Aminoethanol (MEA) | OH radical | Aminoacetaldehyde and 2-iminoethanol are key first-generation oxidation products. | mdpi.com |

For the reaction of CO₂ with 2-aminoethanol, the rate-determining step can vary depending on the specific mechanism and reaction conditions. In the zwitterion mechanism, the formation of the zwitterion is often considered the rate-limiting step. acs.org However, some studies suggest that the deprotonation of the zwitterion can also be rate-limiting. researchgate.net

In the context of transamidation reactions, the key step is often the intramolecular nucleophilic attack of the amido ligand on a metal-coordinated amide, particularly in metal-catalyzed processes. nih.gov For the ground-state-destabilization approach in thioamide transamidation, the nucleophilic addition to the activated thioamide C=S bond is a critical step. nih.gov

Advanced Applications and Research Frontiers in Chemical Sciences Utilizing 2 Aminoethanol Hydrobromide

Utility as a Synthon in Complex Organic Synthesis

2-Aminoethanol hydrobromide serves as a valuable synthon, a molecular fragment used in the synthesis of more complex molecules. Its bifunctional nature, containing both a primary amine and a hydroxyl group, allows for a variety of chemical transformations, making it a versatile building block in organic chemistry.

The inherent reactivity of the amino and hydroxyl groups in 2-aminoethanol allows for its incorporation into a wide array of multifunctional molecules. nih.gov This dual functionality is key to its utility as a building block. For instance, the amine group can readily undergo reactions such as alkylation, acylation, and condensation, while the hydroxyl group can be involved in esterification, etherification, and oxidation reactions. This versatility enables the construction of complex molecular architectures with diverse functional groups, which is crucial in the development of new materials and biologically active compounds.

The strategic use of 2-aminoethanol as a building block allows for the introduction of both a hydrophilic hydroxyl group and a nucleophilic or basic amino group into a target molecule. This can be particularly advantageous in the synthesis of molecules designed to interact with biological systems, where such functional groups can participate in hydrogen bonding and other non-covalent interactions.

In the field of medicinal chemistry, the development of novel molecular scaffolds is a critical step in the drug discovery process. unife.it 2-Aminoethanol and its derivatives have been utilized as precursors for the synthesis of various heterocyclic scaffolds that are prevalent in many biologically active compounds. mdpi.com These scaffolds often form the core structure of a drug molecule, providing the necessary framework to orient functional groups in a specific three-dimensional arrangement for optimal interaction with a biological target.

Research has demonstrated the use of 2-aminoethanol derivatives in the synthesis of compounds with potential therapeutic applications. For example, certain 2-substituted 2-aminoethanol derivatives have been investigated for their inhibitory activity against protein kinase C, an important enzyme in cellular signaling pathways. nih.gov The ability to readily modify both the amino and hydroxyl moieties of the 2-aminoethanol backbone allows for the systematic exploration of structure-activity relationships, a key aspect of medicinal chemistry research. The generation of libraries of compounds based on a common 2-aminoethanol-derived scaffold facilitates the identification of lead compounds with improved potency and selectivity. nih.gov

Interactive Data Table: Examples of Drug-like Scaffolds Derived from 2-Aminoethanol

| Scaffold Class | Therapeutic Target Area | Reference |

| Oxazolines | Various | |

| Imidazolines | Various | |

| Chromenopyridines | Various | mdpi.com |

| 2-Azanorbornanes | Various | nih.govresearchgate.net |

The structural motifs derived from 2-aminoethanol are also relevant in the field of agrochemical research. The synthesis of novel pesticides, herbicides, and fungicides often relies on the construction of complex organic molecules with specific biological activities. This compound can serve as a starting material for the preparation of key intermediates in the synthesis of these agrochemicals. medchemexpress.com

The incorporation of the 2-aminoethanol fragment can influence the physicochemical properties of the final agrochemical product, such as its solubility, stability, and uptake by plants or pests. The versatility of its chemical reactivity allows for the introduction of various functional groups that can modulate the biological activity and spectrum of the agrochemical.

Development of Novel Catalyst Ligands and Organocatalysts based on 2-Aminoethanol Derivatives

Derivatives of 2-aminoethanol have emerged as important scaffolds in the design of new catalysts. Their ability to coordinate with metal centers and to act as hydrogen-bond donors makes them valuable components of both metal-based catalysts and organocatalysts.

β-amino alcohols, a class of compounds to which 2-aminoethanol belongs, are recognized for their stability and ease of handling, making them attractive candidates for catalyst development. researchgate.net The presence of both a nitrogen atom, which can act as a base, and a hydroxyl group, capable of forming hydrogen bonds, allows for multiple points of interaction with substrates. This bifunctionality is a key feature in the design of effective and selective catalysts. researchgate.net For instance, these derivatives have been successfully employed as organocatalysts in asymmetric Michael additions, facilitating the formation of chiral products with high enantioselectivity. nih.govresearchgate.net

In the realm of metal-based catalysis, 2-aminoethanol and its derivatives can act as ligands, binding to a metal center and influencing its catalytic activity and selectivity. The coordination of the amino and hydroxyl groups to the metal can create a specific steric and electronic environment around the active site, which can direct the outcome of a chemical reaction. Research has explored the synthesis and characterization of transition metal complexes with amino alcohol ligands, highlighting their potential in various catalytic applications. researchgate.net

Fundamental Chemical Studies in Carbon Dioxide Capture Systems

Aqueous amine solutions, including those containing 2-aminoethanol (monoethanolamine, MEA), are extensively studied for their potential in post-combustion CO2 capture technologies. unit.no Understanding the fundamental chemical interactions between amines and carbon dioxide is crucial for optimizing the efficiency and stability of these systems.

The reaction between amines and CO2 is a key aspect of carbon capture technologies. rsc.org In aqueous solutions, the generally accepted mechanism involves the formation of a zwitterionic intermediate, which is then deprotonated by a base (such as another amine molecule, water, or a hydroxide (B78521) ion) to form a carbamate (B1207046). tandfonline.com However, the specific reaction pathways and the role of the solvent are complex and continue to be areas of active research.

Computational studies, such as ab initio molecular dynamics simulations, have been employed to investigate the reaction of CO2 with aqueous 2-aminoethanol at a molecular level. aip.org These studies have provided insights into the spontaneous deprotonation of the zwitterionic intermediate and the subsequent proton transfer reactions that lead to the formation of carbamate and protonated amine. aip.org

The presence of different functional groups on the amine, such as in 2-((2-aminoethyl)amino)ethanol (AEEA), which contains both primary and secondary amines, also impacts the reaction kinetics and mechanism. researchgate.net The study of these more complex amines provides valuable data for the design of more efficient and robust CO2 capture systems.

Interactive Data Table: Key Species in Amine-CO2 Reactions

| Species | Role in Reaction |

| 2-Aminoethanol (MEA) | Primary amine that reacts with CO2 |

| Carbon Dioxide (CO2) | Acidic gas to be captured |

| Zwitterion | Unstable intermediate formed from the initial reaction of amine and CO2 |

| Carbamate | Stable product of the reaction in aqueous solution |

| Bicarbonate | Another potential product, especially at higher CO2 loadings |

| Protonated Amine | Formed upon deprotonation of the zwitterion |

Chemical Design Principles for Advanced Solvents and Additives in CO2 Absorption

The capture of carbon dioxide (CO2) from industrial flue gases is a critical strategy for mitigating greenhouse gas emissions. Amine-based chemical absorption is a mature and widely used technology for this purpose, with aqueous solutions of 2-aminoethanol (monoethanolamine or MEA) serving as a benchmark solvent. This compound, as a salt of MEA, is relevant to the ongoing research into advanced solvent systems. The design of new solvents and additives is guided by several key principles aimed at improving the efficiency and reducing the costs of the CO2 capture process.

The primary role of an amine solvent is to react with CO2 in an absorber and then release it in a stripper at elevated temperatures, allowing the solvent to be regenerated and reused. The ideal solvent should possess a high CO2 absorption capacity, a fast reaction rate, low energy requirement for regeneration, high resistance to thermal and oxidative degradation, and low corrosivity. mdpi.comresearchgate.net

The chemical design principles for advanced solvents often involve modifying the structure of the amine to optimize these properties. For instance, the presence of hydroxyl groups in alkanolamines like 2-aminoethanol enhances their solubility in water. mdpi.com The choice of the counter-ion in an amine salt, such as the bromide in this compound, can also influence the physical and chemical properties of the solvent. While aqueous amine solutions are the standard, research is also exploring non-aqueous and biphasic solvent systems to reduce the energy penalty associated with heating the large amounts of water in the regeneration step. frontiersin.org

Additives can also be used to enhance the performance of the primary solvent. For example, piperazine (B1678402) is a common promoter added to MEA solutions to increase the rate of CO2 absorption. andritz.com The table below summarizes the properties of some common amines used in CO2 capture, providing a context for the design of new solvent systems.

Table 1: Comparison of Properties of Common Amines for CO2 Capture

| Amine | Type | Molar Mass (g/mol) | CO2 Absorption Capacity (mol CO2/mol amine) | Relative Merits | Relative Demerits |

|---|---|---|---|---|---|

| 2-Aminoethanol (MEA) | Primary | 61.08 | ~0.5 | High reactivity, Low cost | High regeneration energy, Corrosive, Degradation |

| Diethanolamine (DEA) | Secondary | 105.14 | ~0.5 | Lower regeneration energy than MEA | Lower reactivity than MEA |

| Methyldiethanolamine (MDEA) | Tertiary | 119.16 | ~1.0 | High absorption capacity, Low regeneration energy | Slow reaction rate |

| Piperazine (PZ) | Cyclic Diamine | 86.14 | ~1.0 | High reaction rate, High thermal stability | Can precipitate, Higher cost |

Investigations in Metal-Organic Complexation and Coordination Chemistry

The ability of 2-aminoethanol to act as a ligand in coordination chemistry is well-established, owing to the presence of both an amino group and a hydroxyl group which can coordinate with metal ions. researchgate.net this compound can also serve as a ligand, participating in the formation of metal-organic complexes. The bifunctional nature of the 2-aminoethanol moiety allows it to act as a bidentate ligand, chelating to a metal center through both the nitrogen and oxygen atoms.

An example of the coordinating behavior of this compound is its use in the formation of copper(II) bromide complexes. In such complexes, the 2-aminoethanol ligand coordinates to the copper ion, and the bromide ions can either be directly bonded to the copper or act as counter-ions. These types of complexes are of interest for their potential applications in catalysis.

The table below provides examples of metal complexes formed with amino alcohols, illustrating the versatility of this class of ligands in coordination chemistry.

Table 2: Examples of Metal Complexes with Amino Alcohol Ligands

| Metal Ion | Amino Alcohol Ligand | Formula of Complex | Potential Application |

|---|---|---|---|

| Copper(II) | 2-Aminoethanol | [Cu(H2NCH2CH2O)2] | Catalyst |

| Zinc(II) | Triethanolamine | [Zn(N(CH2CH2OH)3)Cl2] | Precursor for materials |

| Nickel(II) | Diethanolamine | [Ni(HN(CH2CH2O)2)2] | Magnetic materials |

| Cadmium(II) | 2-Aminoethanol | [Cd(H2NCH2CH2OH)2]Br2 | Luminescent materials |

Precursor in Labeled Compound Synthesis for Mechanistic Probes and Tracing

Isotopically labeled compounds are invaluable tools in chemical and biomedical research, allowing scientists to trace the metabolic fate of molecules and elucidate reaction mechanisms. this compound can serve as a precursor in the synthesis of such labeled compounds. By replacing one or more atoms in the 2-aminoethanol molecule with a stable or radioactive isotope, researchers can create tracers for use in a variety of studies.

The most common isotopes used for labeling organic molecules are deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). oup.com In the case of this compound, labeling could be achieved at several positions. For example, the carbon atoms could be replaced with ¹³C, the nitrogen atom with ¹⁵N, or the hydrogen atoms on the carbon backbone or the amino and hydroxyl groups could be replaced with deuterium.

The synthesis of a labeled version of this compound would typically involve starting with a commercially available labeled precursor and then carrying out the necessary chemical transformations to build the final molecule. Once synthesized, these labeled compounds can be used as probes in a variety of applications. For instance, a ¹³C- or ¹⁵N-labeled 2-aminoethanol derivative could be used to study its metabolism in a biological system using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Given that ethanolamine (B43304) is a component of phospholipids, which are major constituents of cell membranes, labeled 2-aminoethanol derivatives could be used to study membrane biology and lipid metabolism. acs.orgwikipedia.org The table below lists some common isotopes used in chemical labeling and their primary research applications.

Table 3: Common Isotopes Used in Labeling and Their Applications

| Isotope | Natural Abundance (%) | Detection Method | Common Applications |

|---|---|---|---|

| Deuterium (²H) | 0.015 | Mass Spectrometry, NMR | Tracing metabolic pathways, Studying reaction mechanisms |

| Carbon-13 (¹³C) | 1.1 | Mass Spectrometry, NMR | Metabolic flux analysis, Structural biology |

| Nitrogen-15 (¹⁵N) | 0.37 | Mass Spectrometry, NMR | Protein and nucleic acid studies, Metabolomics |

| Oxygen-18 (¹⁸O) | 0.20 | Mass Spectrometry | Studying enzymatic reactions, Water tracing |

Derivatization for Biochemical Probes and Studies of Interactions with Biological Systems

The chemical modification, or derivatization, of this compound can be used to create biochemical probes for studying biological systems. The presence of a primary amine and a primary alcohol group makes 2-aminoethanol a versatile scaffold for chemical modification. These functional groups can be selectively reacted with a variety of reagents to attach fluorescent tags, affinity labels, or other reporter groups.

For example, the primary amine group can be reacted with fluorescent dyes that contain an N-hydroxysuccinimide (NHS) ester or isothiocyanate group to create a fluorescently labeled 2-aminoethanol derivative. Such probes could be used to visualize the localization of the molecule within cells or to study its interaction with specific cellular components.

Similarly, the hydroxyl group can be modified, for example, by esterification with a fatty acid to create a lipid-like molecule that could be used to probe membrane dynamics. The ability to derivatize 2-aminoethanol at either the amino or hydroxyl group provides a powerful strategy for designing a wide range of biochemical tools.

The table below lists some common derivatizing agents for primary amines and their applications in creating biochemical probes.

Table 4: Common Derivatizing Agents for Primary Amines and Their Applications

| Derivatizing Agent | Reactive Group | Application |

|---|---|---|

| Fluorescein isothiocyanate (FITC) | Isothiocyanate | Fluorescent labeling of proteins and other biomolecules |

| N-Hydroxysuccinimide (NHS) esters | NHS ester | Covalent attachment of labels to primary amines |

| Dansyl chloride | Sulfonyl chloride | Fluorescent labeling for chromatography and electrophoresis |

| Biotin-NHS | NHS ester | Biotinylation for affinity-based purification and detection |

Exploration of Reactivity with Amino Acids and Proteins

The interaction of 2-aminoethanol with amino acids and proteins is of interest for understanding its potential biological effects. The alcohol group of 2-aminoethanol can participate in hydrogen bonding interactions with the side chains of amino acids in a protein. nih.gov These interactions can disrupt the native hydrogen bonding network within the protein, potentially leading to changes in its three-dimensional structure and function. labster.comaatbio.com

Alcohols are known to be protein denaturants at high concentrations because they can interfere with the intramolecular hydrogen bonds that stabilize the protein's folded structure. aatbio.com The 2-aminoethanol molecule can form new hydrogen bonds with amino acid residues, which can compete with the hydrogen bonds that maintain the protein's secondary and tertiary structure. labster.com

Q & A

Basic Research Questions

Q. What methods are recommended for synthesizing high-purity 2-Aminoethanol hydrobromide in laboratory settings?

- Methodology :

- Hydrobromide salt formation : React 2-aminoethanol (monoethanolamine) with hydrobromic acid (HBr) under controlled stoichiometric conditions. Ensure anhydrous environments to minimize hydrolysis, as seen in analogous hydrochloride syntheses .

- Microwave-assisted synthesis : For rapid reaction kinetics, use microwave irradiation with precursors like pyridinium hydrobromide perbromide, which enhances yield and reduces side products .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical techniques :

- FT-IR spectroscopy : Identify characteristic N–H stretching (3200–3500 cm⁻¹) and Br⁻ counterion absorption bands.

- X-ray crystallography : Resolve hydrogen-bonding networks and protonation sites, critical for confirming salt formation. Note that hydrobromide salts of similar amines require low-temperature crystallization to stabilize structures .

- Elemental analysis : Verify C, H, N, and Br content against theoretical values (e.g., C₂H₈BrNO) .

Advanced Research Questions

Q. What are the challenges in resolving contradictory stability data for this compound in aqueous solutions?

- Key issues :

- pH-dependent speciation : The compound’s stability constants (log β) and pKa (e.g., ~9.79 for the amino group) influence its behavior. At physiological pH (7.4), the protonated form (LH⁺) dominates, but conflicting data may arise from variations in ionic strength or temperature .

- Metal ion interference : Cu(II) binding studies show 1:1 and 1:2 stoichiometries under different pH conditions, which can alter stability measurements. Use UV-vis titrations with rigorous buffer controls to mitigate discrepancies .

Q. How does this compound interact with transition metals like Cu(II), and what implications does this have for biological studies?

- Mechanism :

- The ligand’s amino and hydroxyl groups coordinate with Cu(II), forming complexes that influence metal bioavailability. At pH 6.8–7.4, speciation diagrams indicate mixed 1:1 (CuL⁺) and 1:2 (CuL₂²⁺) complexes, with pCu values (~7.96–9.08) suggesting moderate binding affinity .

- Applications :

- Use in amyloid-beta (Aβ) aggregation studies: Competitive binding with Cu(II) may modulate Aβ neurotoxicity. Design experiments with fixed ligand-to-metal ratios (e.g., 2:1) to mimic physiological conditions .

Q. What advanced crystallization techniques are effective for structural analysis of this compound derivatives?

- Strategies :

- Slow evaporation : Use polar aprotic solvents (e.g., DMF or DMSO) to grow single crystals suitable for X-ray diffraction.

- Low-temperature protocols : Stabilize fragile hydrogen bonds (e.g., N–H···Br) by crystallizing at –20°C, as demonstrated for related hydrobromide salts .

- Challenges : Hydroscopicity and air sensitivity require inert-atmosphere handling (glovebox) to prevent crystal degradation .

Methodological Best Practices

Q. How should researchers address contradictory spectral data in hydrogen-bonding studies of this compound?

- Resolution steps :

2D correlation spectroscopy (2D-COSY) : Differentiate overlapping N–H and O–H vibrational modes in FT-NIR spectra by analyzing temperature-dependent variations .

DFT calculations : Model hydrogen-bonding networks using software like Gaussian to validate experimental observations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.